N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide
Description
N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide is a benzamide derivative characterized by a 3-oxobutanoyloxy substituent attached to the nitrogen atom of the N-phenylbenzamide core. The 3-oxobutanoyloxy group introduces a ketone functionality, which may enhance hydrogen-bonding interactions and metabolic stability compared to simpler esters or amides .
Properties
CAS No. |
62641-37-6 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(N-benzoylanilino) 3-oxobutanoate |
InChI |
InChI=1S/C17H15NO4/c1-13(19)12-16(20)22-18(15-10-6-3-7-11-15)17(21)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
InChI Key |
HRZYHCDARHYCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)ON(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide typically involves the reaction of 3-oxobutanoic acid with N-phenylbenzamide under specific conditions. One common method involves the use of acid chlorides and amines in the presence of a base to facilitate the formation of the desired amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and benzamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The 3-oxobutanoyloxy group in the target compound may confer greater stability compared to esters lacking ketone functionality (e.g., simple acetyl groups) . Selenium-containing analogs (e.g., N-(Methylselanyl)-N-phenylbenzamide) exhibit distinct redox activity, which is absent in the target compound but highlights the impact of heteroatom substitution .
Biological Activity Trends: Compounds with electrophilic groups (e.g., chloroacetyl in ) show covalent binding to enzymes/receptors, whereas the 3-oxobutanoyloxy group may favor non-covalent interactions (e.g., hydrogen bonding). The absence of selenium or sulfur in the target compound suggests its mechanism of action may differ from analogs with chalcogen-based substituents .
Physicochemical Properties
While direct data on the target compound are unavailable, inferences can be drawn from analogs:
- Solubility: The polar 3-oxobutanoyloxy group may improve aqueous solubility compared to non-polar substituents (e.g., benzyl groups in ).
- Stability : Ketone-containing esters (e.g., phenacyl derivatives in ) are less prone to hydrolysis than aliphatic esters, suggesting the target compound may exhibit favorable pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
